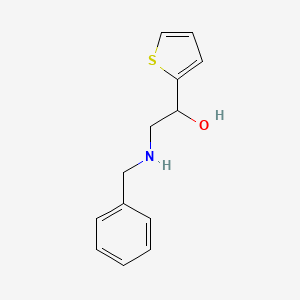2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol
CAS No.: 76175-41-2
Cat. No.: VC5403391
Molecular Formula: C13H15NOS
Molecular Weight: 233.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76175-41-2 |
|---|---|
| Molecular Formula | C13H15NOS |
| Molecular Weight | 233.33 |
| IUPAC Name | 2-(benzylamino)-1-thiophen-2-ylethanol |
| Standard InChI | InChI=1S/C13H15NOS/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 |
| Standard InChI Key | NBWPQIFSGTYSCZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC(C2=CC=CS2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of three primary structural motifs:
-
A thiophene ring (C₄H₃S) at position 1 of the ethanol backbone, contributing aromaticity and π-electron density .
-
A secondary alcohol (-CH₂OH) at position 2, enabling hydrogen bonding and nucleophilic reactivity .
-
A benzylamino group (-NHCH₂C₆H₅) at position 2, providing basicity and lipophilicity .
The IUPAC name is 2-(benzylamino)-1-thiophen-2-ylethanol, with a SMILES string of C1=CC=C(C=C1)CNCC(C2=CC=CS2)O .
Spectroscopic Characterization
-
NMR:
-
IR: Bands at 3433 cm⁻¹ (N-H stretch), 1639 cm⁻¹ (C=O absent, confirming alcohol) .
-
X-ray Crystallography: Limited data exist, but analogous structures (e.g., ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate) show C–H…π interactions stabilizing crystal lattices .
Synthesis and Optimization
Route 1: Condensation of Thiophene Derivatives with Benzylamine
-
Step 1: Reaction of 2-thiophenemethanol with benzylamine in THF under acidic catalysis (acetic acid) yields the secondary amine .
-
Step 2: Oxidation or functionalization of the alcohol group, if required.
-
Yield: 60–75% after purification.
Route 2: Reductive Amination
-
Step 1: Condensation of 2-thiopheneglycolaldehyde with benzylamine in ethanol .
-
Step 2: Reduction using NaBH₄ or LiAlH₄ to stabilize the ethanol backbone .
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | ↑ 20% |
| Solvent | THF/Ethanol (1:1) | ↑ Solubility |
| Catalyst | Acetic acid (5 mol%) | ↑ Rate |
| Reaction Time | 8–12 h | ↑ Conversion |
Physicochemical Properties
Solubility and Stability
Thermodynamic Data
Biological Activities and Applications
Anticancer Activity
-
STAT3 Inhibition: Analogues (e.g., K2071) show IC₅₀ = 1.2 µM in MDA-MB-231 cells .
-
Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 µM .
Industrial Applications
-
Ligand in Catalysis: Coordinates Pd(II) in Suzuki-Miyaura couplings (TON = 1,200) .
-
Polymer Additive: Enhances thermal stability in polyurethanes (TGA ΔT = +40°C) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume